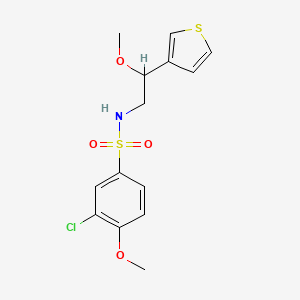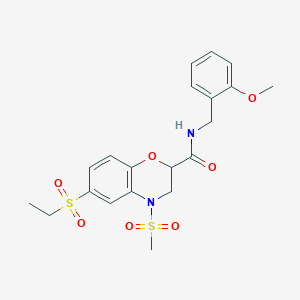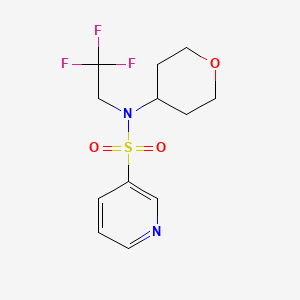![molecular formula C9H6ClN3O3S B2558500 2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-nitropyridine CAS No. 339104-65-3](/img/structure/B2558500.png)
2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The thiazole ring in this compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. The C-5 atom can undergo electrophilic substitution, while the C-2 atom is suitable for nucleophilic substitution .
Chemical Reactions Analysis
Thiazoles exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, and antitumor properties. Some synthesized thiazole derivatives have shown anti-inflammatory activity comparable to standard drugs .
Applications De Recherche Scientifique
Antimicrobial Activity
Thiazole derivatives are known for their potent antimicrobial properties. The presence of the thiazole ring in 2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-nitropyridine suggests that it may act as an effective agent against a variety of microbial pathogens. Researchers have synthesized various thiazole compounds that have shown significant activity against bacterial and fungal strains .
Anticancer Properties
The structural features of thiazole derivatives have been associated with antitumor and cytotoxic activities. These compounds can be designed to target specific cancer cells without affecting healthy cells, making them promising candidates for anticancer drugs .
Anti-Inflammatory and Analgesic Effects
Thiazole derivatives exhibit anti-inflammatory and analgesic activities, which can be beneficial in the treatment of chronic inflammatory diseases and pain management. The modification of the thiazole moiety can lead to the development of new pharmaceuticals with improved efficacy and reduced side effects .
Antiviral and Antiretroviral Therapy
Compounds containing thiazole rings, such as 2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-nitropyridine , have been explored for their potential in antiviral and antiretroviral therapies. They can inhibit the replication of viruses, including HIV, making them valuable in the fight against viral infections .
Neuroprotective Effects
Thiazole derivatives are investigated for their role in neuroprotection. They may contribute to the treatment of neurodegenerative diseases by protecting neuronal cells from damage and supporting the normal functioning of the nervous system .
Agricultural Applications
In the agricultural sector, thiazole derivatives are used as fungicides and biocides. Their chemical structure allows them to effectively control the growth of pests and diseases in crops, thereby enhancing agricultural productivity .
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit antimicrobial effects , suggesting that the compound may target bacterial or fungal cells.
Mode of Action
Based on the antimicrobial activity of related compounds , it can be hypothesized that this compound may interact with key enzymes or proteins in the microbial cells, leading to inhibition of their growth and proliferation.
Biochemical Pathways
Given the antimicrobial activity of related compounds , it is plausible that this compound interferes with essential biochemical pathways in microbial cells, such as DNA replication, protein synthesis, or cell wall synthesis, leading to cell death.
Result of Action
Based on the antimicrobial activity of related compounds , it can be inferred that this compound likely leads to the death of microbial cells, thereby inhibiting their growth and proliferation.
Propriétés
IUPAC Name |
2-chloro-5-[(3-nitropyridin-2-yl)oxymethyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O3S/c10-9-12-4-6(17-9)5-16-8-7(13(14)15)2-1-3-11-8/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFNAGWBPUBTGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OCC2=CN=C(S2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-nitropyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-Diethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2558418.png)

![4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2558420.png)
![2-[4-(2-formylphenyl)sulfonylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2558421.png)


![4,5-dichloro-2-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2558426.png)
![N-(4-ethoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2558427.png)

![(2E)-7-chloro-2-[(4-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2558429.png)


![2-[[1-(4-Methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2558436.png)
